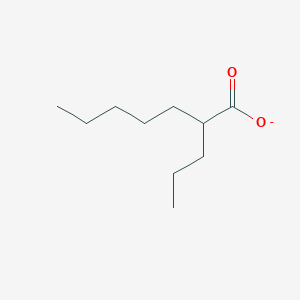
2-Pentyl valerianate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentyl valerianate can be synthesized through the esterification reaction between valeric acid and pentanol. The reaction typically involves heating the mixture in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Valeric Acid+Pentanol→2-Pentyl Valerianate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where valeric acid and pentanol are mixed with an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl valerianate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and pentanol.
Oxidation: The ester can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Valeric acid and pentanol.
Oxidation: Various oxidation products depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
2-Pentyl valerianate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-pentyl valerianate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar in structure and used in similar applications.
Butyl valerate: Also used in the flavor and fragrance industry.
Uniqueness
2-Pentyl valerianate is unique due to its specific combination of valeric acid and pentanol, which gives it distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C10H19O2- |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2-propylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/p-1 |
InChI-Schlüssel |
RXGPYPPCEXISOV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(CCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
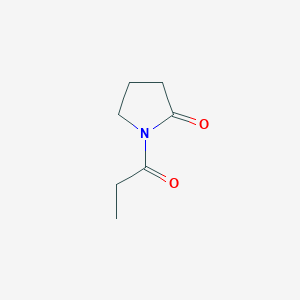
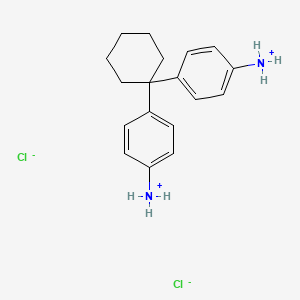
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

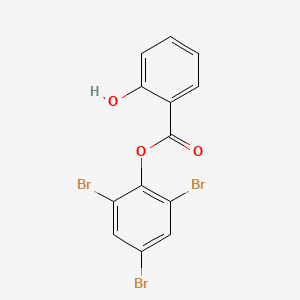
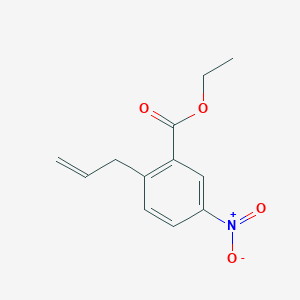
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
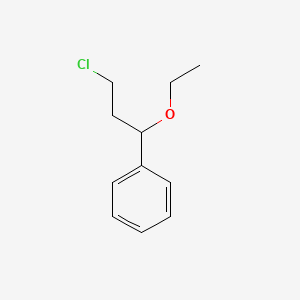
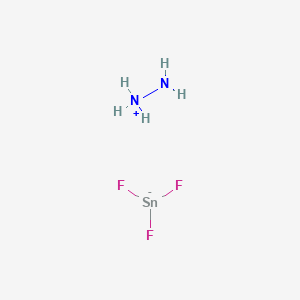


![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)

